molecular formula C8H9ClFN B1303798 2-Chloro-6-fluoro-3-methylbenzylamine CAS No. 261762-85-0

2-Chloro-6-fluoro-3-methylbenzylamine

Cat. No. B1303798
CAS RN: 261762-85-0
M. Wt: 173.61 g/mol
InChI Key: YBTHUEGENCDRSW-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methylbenzylamine, also known as CFMB, is an organic compound that belongs to the class of amines. It is a colorless liquid at room temperature and is soluble in water and alcohol. CFMB has a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is used as a reagent in the synthesis of various compounds, as a catalyst in biochemical reactions, and as a drug in the treatment of certain medical conditions. CFMB also has potential applications in the development of new drugs and in the study of biochemical pathways.

Scientific Research Applications

Structural and Spectroscopic Analysis

One study focused on the structural and spectroscopic properties of various 6-benzylaminopurine derivatives, including compounds structurally related to 2-Chloro-6-fluoro-3-methylbenzylamine. Through X-ray diffraction analysis, FT-IR, and Raman spectroscopy, alongside quantum chemical calculations, researchers were able to compare theoretical and experimental structural and spectral parameters, revealing insights into the unique protonation behaviors of these compounds (Čajan & Trávníček, 2011).

Synthesis of Heterogeneous Oxidants

Another application involves the synthesis of N-Methylbenzylammonium fluorochromate(VI) (MBAFC) on silica gel, showcasing its selective and efficient oxidation of aryl alcohols to their corresponding aldehydes and ketones under mild conditions. This study highlights the potential of using derivatives of this compound in creating effective catalysts for oxidation reactions (Kassaee, Sayyed-alangi, & Sajjadi-Ghotbabadi, 2004).

Corona Discharge Studies

Research into the displacement of Cl substituent in chlorofluorotoluene under corona discharge conditions has also been noted. This work explores the generation of radicals from precursors including 2-Chloro-6-fluorotoluene, offering insights into reaction mechanisms and the role of methyl groups in the displacement process. Such studies are crucial for understanding the fundamental reactions that derivatives of this compound undergo in various conditions (Chae, Lim, & Lee, 2016).

Synthesis of Radiolabeled Compounds

Another significant application is the synthesis of radiolabeled guanine derivatives for in vivo mapping of O(6)-alkylguanine-DNA alkyltransferase, using analogs of 6-benzyloxy-9H-purin-2-ylamine. This research demonstrates the potential of this compound derivatives in developing tools for biomedical imaging and therapy, particularly in tracking and understanding the behavior of specific enzymes in live organisms (Vaidyanathan, Affleck, Cavazos, Johnson, Shankar, Friedman, Colvin, Zalutsky, 2000).

Safety and Hazards

The compound is classified as dangerous with the signal word “Danger” and hazard statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(2-chloro-6-fluoro-3-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTHUEGENCDRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378632
Record name 2-Chloro-6-fluoro-3-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

261762-85-0
Record name 2-Chloro-6-fluoro-3-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluoro-3-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-fluoro-3-methylbenzylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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